molecular formula C7H16ClNO B6201270 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride CAS No. 2728376-18-7

1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B6201270
CAS No.: 2728376-18-7
M. Wt: 165.7
InChI Key:
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Description

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO It is a cyclopropane derivative that contains an amine group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride typically involves the reaction of cyclopropanone with an appropriate amine and methoxypropanol. The reaction conditions often include the use of a strong acid catalyst to facilitate the formation of the cyclopropane ring and the subsequent addition of the amine group. The hydrochloride salt is then formed by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-methoxypropan-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Methoxypropan-2-yl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclopropanamine derivatives: These compounds share the cyclopropane ring structure and amine group but may have different substituents.

    Methoxy-substituted amines: These compounds contain a methoxy group and an amine group but may have different core structures.

Properties

CAS No.

2728376-18-7

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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